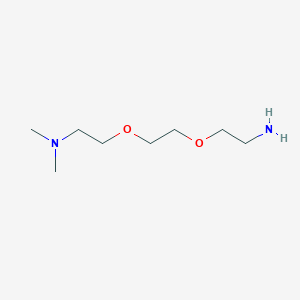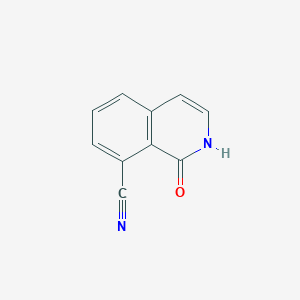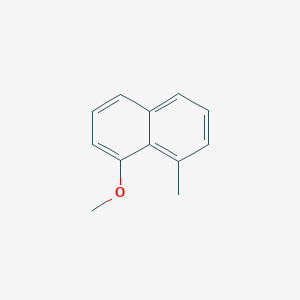
(5-Nitropyrimidin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Nitropyrimidin-2-yl)boronic acid is a boronic acid derivative with a nitro group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitropyrimidin-2-yl)boronic acid typically involves the reaction of 5-nitropyrimidine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 5-nitropyrimidine with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-Nitropyrimidin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form carbon-carbon bonds.
Hydrolysis: The boronic acid group can be hydrolyzed to form the corresponding boronic acid ester.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene, ethanol).
Hydrolysis: Water, acidic or basic conditions.
Major Products Formed
Reduction: 5-Aminopyrimidin-2-ylboronic acid.
Substitution: Various substituted pyrimidine derivatives.
Hydrolysis: Boronic acid esters.
Scientific Research Applications
(5-Nitropyrimidin-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of molecular probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (5-Nitropyrimidin-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, making it useful in sensing applications. Additionally, the nitro group can undergo reduction to form an amino group, which can further participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
5-Nitropyridine-2-boronic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Nitrophenylboronic acid: Contains a nitro group attached to a phenyl ring.
2-Nitrobenzeneboronic acid: Nitro group attached to a benzene ring.
Uniqueness
(5-Nitropyrimidin-2-yl)boronic acid is unique due to the presence of both a nitro group and a boronic acid group on a pyrimidine ring. This combination of functional groups provides distinct reactivity and makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C4H4BN3O4 |
|---|---|
Molecular Weight |
168.91 g/mol |
IUPAC Name |
(5-nitropyrimidin-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BN3O4/c9-5(10)4-6-1-3(2-7-4)8(11)12/h1-2,9-10H |
InChI Key |
WVVKRUDDTUZMKF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=C(C=N1)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Propyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11914914.png)

![2-Methyl-1,5-dihydroimidazo[4,5-f]indole](/img/structure/B11914917.png)
![1,3-Dioxolo[4,5-c]quinoline](/img/structure/B11914921.png)



![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11914963.png)



